2-(Isopropylsulfonyl)ethanamin

Übersicht

Beschreibung

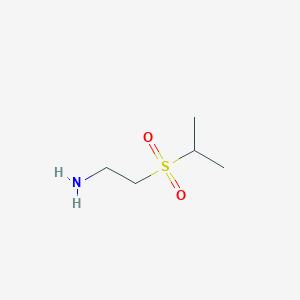

2-(Isopropylsulfonyl)ethanamine is an organic compound with the molecular formula C5H13NO2S It is characterized by the presence of an ethanamine group attached to an isopropylsulfonyl moiety

Wissenschaftliche Forschungsanwendungen

2-(Isopropylsulfonyl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis

Industry: Utilized in the production of specialty chemicals and materials

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)ethanamine typically involves the reaction of isopropylsulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of 2-(Isopropylsulfonyl)ethanamine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

Continuous Stirring: Ensuring uniform mixing and reaction completion

Purification: Techniques such as distillation or recrystallization to obtain pure product

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopropylsulfonyl)ethanamine undergoes various chemical reactions, including:

Oxidation: Conversion to sulfonic acids using oxidizing agents like hydrogen peroxide

Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride

Substitution: Nucleophilic substitution reactions where the ethanamine group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents

Major Products

Oxidation: Sulfonic acids

Reduction: Sulfides

Substitution: Various substituted ethanamines

Wirkmechanismus

The mechanism of action of 2-(Isopropylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Methylsulfonyl)ethanamine

- 2-(Ethylsulfonyl)ethanamine

- 2-(Propylsulfonyl)ethanamine

Uniqueness

2-(Isopropylsulfonyl)ethanamine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to its analogs.

Biologische Aktivität

2-(Isopropylsulfonyl)ethanamine, also known as isopropylsulfonylethanamine, is an organic compound characterized by its unique functional groups. Despite its potential applications in pharmaceuticals and research, detailed studies on its biological activity remain limited. This article aims to explore the known biological activities, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

The molecular formula of 2-(Isopropylsulfonyl)ethanamine is , with a molecular weight of approximately 187.69 g/mol. The compound features an ethanamine group attached to an isopropylsulfonyl moiety, allowing it to participate in various chemical reactions typical of amines and sulfonamides.

The exact mechanism of action for 2-(Isopropylsulfonyl)ethanamine has not been extensively documented. However, preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors within biological systems. This interaction could potentially lead to modulation of various biochemical pathways, although empirical evidence supporting specific pathways remains scarce.

Biological Activity and Research Findings

Research on the biological activity of 2-(Isopropylsulfonyl)ethanamine is still emerging. Notably:

- Inhibition Studies : Some studies have indicated that compounds with similar sulfonamide groups exhibit inhibitory effects on protein arginine methyltransferases (PRMTs), which are crucial for regulating gene expression and cellular signaling . While specific data on 2-(Isopropylsulfonyl)ethanamine is lacking, it may share similar inhibitory properties due to its structural characteristics.

- Potential Therapeutic Applications : Given its structural similarity to other bioactive compounds, there is a hypothesis that 2-(Isopropylsulfonyl)ethanamine could be explored for applications in treating conditions associated with PRMT dysregulation, such as certain cancers .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 2-(Isopropylsulfonyl)ethanamine, a comparison with structurally related compounds can be insightful. The following table summarizes key features and known activities of similar compounds:

| Compound Name | Molecular Formula | Key Features | Known Biological Activity |

|---|---|---|---|

| 2-Phenyl-2-(2-pyridinyl)ethanamine hydrochloride | Contains phenyl and pyridine rings | Antitumor activity reported | |

| Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride | Features a methyl group on nitrogen | Moderate inhibition of PRMT4 | |

| 3-(Isopropylsulfonyl)propan-1-amine hydrochloride | Longer carbon chain with similar sulfonyl group | Inhibitory effects on certain kinases |

This comparative analysis highlights the uniqueness of 2-(Isopropylsulfonyl)ethanamine and suggests that its specific combination of functional groups may confer distinct biological activities compared to these similar compounds.

Eigenschaften

IUPAC Name |

2-propan-2-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMDQMBQVDRLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621563 | |

| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320337-16-4 | |

| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.